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Compound of Interest

Compound Name:
1-(4-Bromophenyl)-5-methyl-1h-

pyrazole-4-carbohydrazide

CAS No.: 618092-50-5

Cat. No.: B1334531

Get Quote

Part 1: Executive Technical Summary
The pyrazole carbohydrazide scaffold represents a "privileged structure" in medicinal

chemistry, distinguished by its ability to act as a dual-pharmacophore hybrid. This guide

dissects the biological utility of these derivatives, specifically focusing on their role as dual

EGFR/COX-2 inhibitors in oncology and their emerging utility in combating multidrug-resistant

(MDR) bacterial strains.

Unlike simple pyrazoles, the carbohydrazide linker (-CONHNH-) introduces a critical hydrogen-

bonding donor/acceptor motif that enhances solubility and allows for flexible docking into deep

enzymatic pockets (e.g., the ATP-binding site of kinases). This guide provides the structural

logic, synthetic pathways, and validation protocols necessary to exploit this scaffold.

Part 2: Chemical Architecture & Synthesis[1][2][3]
The Hybrid Pharmacophore Strategy
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The structural integrity of biologically active pyrazole carbohydrazides relies on three distinct

zones:

Zone A (The Pyrazole Core): Provides rigid entropy reduction and π-π stacking capability.

Zone B (The Carbohydrazide Linker): Acts as the "hinge," facilitating H-bond interactions with

residues like Met793 in EGFR or Arg120 in COX-2.

Zone C (The Terminal Aryl/Heteroaryl Tail): Determines specificity (e.g., lipophilicity for

membrane permeation).

Synthetic Workflow (DOT Visualization)
The following directed graph illustrates the divergent synthesis of these derivatives, moving

from the Knorr pyrazole synthesis to functionalized targets.
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Caption: Divergent synthetic pathway for generating pyrazole carbohydrazide libraries. Route A

yields hydrazones; Route B yields heterocyclic hybrids.

Part 3: Pharmacological Profile & Mechanism
Oncology: The Dual EGFR/COX-2 Axis
Recent data suggests that pyrazole carbohydrazides are not merely cytotoxic but act as dual

inhibitors. This is critical because COX-2 overexpression often drives resistance to EGFR
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inhibitors in non-small cell lung cancer (NSCLC).

Mechanism: The pyrazole moiety occupies the hydrophobic pocket of COX-2, while the

carbohydrazide tail extends to interact with the gatekeeper residues in the EGFR kinase

domain.

Key Data: Derivatives substituted with electron-withdrawing groups (e.g., 4-Cl, 4-F) on the

N1-phenyl ring have demonstrated IC50 values in the low micromolar range (0.12–0.42 µM)

against EGFR-WT and EGFR-T790M mutants [1].

Antimicrobial Activity: Membrane & DNA Targeting
Against Gram-positive bacteria (S. aureus), these derivatives function by disrupting cell wall

synthesis or inhibiting DNA gyrase.

Validation: Compounds containing a 4-(2-(p-tolyl)hydrazineylidene) tail have shown Minimum

Inhibitory Concentrations (MIC) superior to Chloramphenicol (62.5 µg/mL vs. standard) [2].[1]

Part 4: Structure-Activity Relationship (SAR) Logic
To design potent analogs, researchers must adhere to the following SAR rules established by

recent field studies:
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Caption: Logic flow for optimizing pyrazole carbohydrazide derivatives based on therapeutic

target.

Part 5: Validated Experimental Protocols
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Protocol A: Synthesis of Pyrazole-4-Carbohydrazide
(Self-Validating)
Trustworthiness Check: This protocol includes an in-process TLC check to prevent wasted

reagents.

Reactants: Dissolve Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (0.01 mol) in

absolute ethanol (30 mL).

Reagent Addition: Add Hydrazine hydrate (99%, 0.05 mol) dropwise. Why: Excess hydrazine

drives the equilibrium forward.

Reflux: Heat at 80°C for 6–8 hours.

Validation Step (TLC): Check progress using Ethyl Acetate:Hexane (3:7). The ester spot

(high Rf) must disappear; the hydrazide spot (lower Rf, polar) must appear.

Workup: Cool to room temperature. Pour into ice-cold water. Filter the white precipitate.

Purification: Recrystallize from ethanol.

Confirmation: IR spectrum must show doublet peaks at 3300–3200 cm⁻¹ (-NH2) and a

carbonyl peak at ~1650 cm⁻¹.[2]

Protocol B: In Silico Molecular Docking (EGFR/COX-2)
Objective:[2][3] Predict binding affinity before synthesis.

Protein Prep: Download PDB structures (e.g., 1M17 for EGFR, 3LN1 for COX-2). Remove

water molecules; add polar hydrogens using AutoDock Tools.

Ligand Prep: Draw derivatives in ChemDraw; minimize energy (MM2 force field). Convert to

PDBQT format.

Grid Generation: Center grid box on the co-crystallized ligand (e.g., Erlotinib).

Dimensions: 60x60x60 Å.
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Docking Run: Use AutoDock Vina with exhaustiveness set to 8.

Analysis: Look for binding energy < -8.0 kcal/mol and H-bonds < 3.0 Å distance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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